molecular formula C13H10FNO5S B2814079 5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID CAS No. 30512-85-7

5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID

Cat. No.: B2814079
CAS No.: 30512-85-7
M. Wt: 311.28
InChI Key: FHOIAECWBFFBMZ-UHFFFAOYSA-N
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Description

5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a fluorophenyl group, a sulfonylamino group, and a hydroxybenzoic acid moiety

Mechanism of Action

Target of Action

The primary target of 5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid is Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the degradation of extracellular matrix components, affecting tissue remodeling and cell migration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Fluorobenzenesulfonyl chloride+2-Hydroxybenzoic acidBase5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid\text{4-Fluorobenzenesulfonyl chloride} + \text{2-Hydroxybenzoic acid} \xrightarrow{\text{Base}} \text{this compound} 4-Fluorobenzenesulfonyl chloride+2-Hydroxybenzoic acidBase​5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-[(4-Fluorophenyl)sulfonylamino]-2-carboxybenzoic acid.

    Reduction: Formation of 5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzenesulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid
  • 2-[(4-Fluorophenyl)sulfonylamino]-N-oxo-ethanamide

Uniqueness

5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID is unique due to the presence of both a hydroxybenzoic acid moiety and a fluorophenyl group. This combination imparts specific chemical properties and biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

5-[(4-fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO5S/c14-8-1-4-10(5-2-8)21(19,20)15-9-3-6-12(16)11(7-9)13(17)18/h1-7,15-16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOIAECWBFFBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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